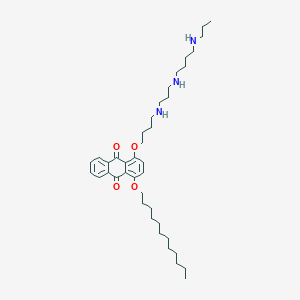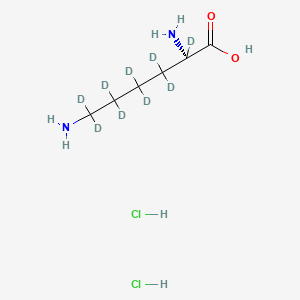
L-Lysine-d9 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine-d9 (dihydrochloride) is a deuterium-labeled analogue of L-Lysine dihydrochloride. It is a stable isotope-labeled compound, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Lysine-d9 (dihydrochloride) is synthesized by incorporating deuterium into L-Lysine dihydrochloride. The process involves the exchange of hydrogen atoms with deuterium atoms in the presence of deuterated reagents. The reaction conditions typically include a deuterated solvent and a catalyst to facilitate the exchange process .
Industrial Production Methods
The industrial production of L-Lysine-d9 (dihydrochloride) involves large-scale synthesis using deuterated water and deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products Formed
Oxidation: Keto acids.
Reduction: Amines.
Substitution: Various derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
L-Lysine-d9 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in labeling experiments to study protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for quality control and analytical purposes.
Mecanismo De Acción
L-Lysine-d9 (dihydrochloride) exerts its effects by participating in metabolic pathways similar to L-Lysine. The deuterium labeling allows for the tracking of the compound in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways include protein synthesis and degradation .
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine dihydrochloride: The non-labeled version of the compound.
L-Lysine-13C6,15N2,d9 dihydrochloride: A compound labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness
L-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C6H16Cl2N2O2 |
|---|---|
Peso molecular |
228.16 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D;; |
Clave InChI |
JBBURJFZIMRPCZ-SFOBNDERSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
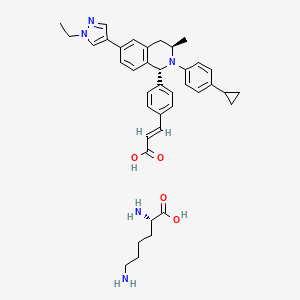
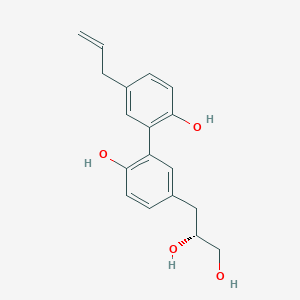
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
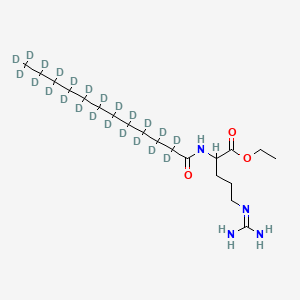

![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
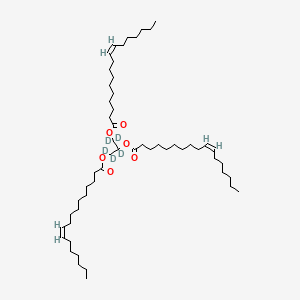

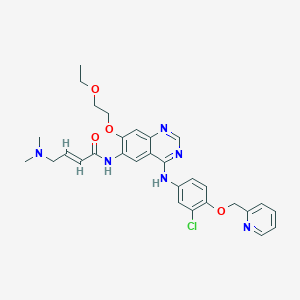
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)


